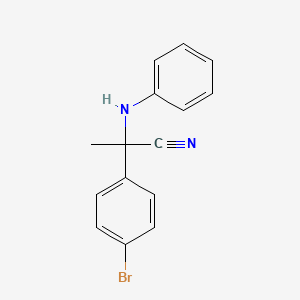
1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-2-propyl-1,2,3,4-tetrahydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-2-propyl-1,2,3,4-tetrahydroisoquinoline is a benzylisoquinoline alkaloid. This compound is structurally characterized by the presence of multiple methoxy groups and a tetrahydroisoquinoline core. It is a derivative of norlaudanosoline, where the phenolic hydrogens have been replaced by methyl groups .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-2-propyl-1,2,3,4-tetrahydroisoquinoline typically involves the use of protective groups to enhance solubility and stability. For instance, the 3,4-dimethoxybenzyl group can be used as a protective group for the thiol moiety, which increases the solubility and stability of the precursor . The protective group is cleaved off during monolayer formation, especially at elevated temperatures (60°C) and in the presence of protons (trifluoroacetic acid) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the use of protective groups and controlled reaction conditions, such as elevated temperatures and specific catalysts, are common practices in the synthesis of similar benzylisoquinoline alkaloids.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-2-propyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: DDQ is a versatile oxidant used for hydride transfer reactions.
Substitution: N-bromosuccinimide (NBS) is used for free radical bromination at the benzylic position.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with DDQ can lead to the formation of quinone derivatives .
Applications De Recherche Scientifique
1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-2-propyl-1,2,3,4-tetrahydroisoquinoline has various scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer activities.
Industry: Utilized in the formation of self-assembled monolayers (SAMs) for various industrial applications.
Mécanisme D'action
The mechanism of action of 1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-2-propyl-1,2,3,4-tetrahydroisoquinoline involves interactions with specific molecular targets and pathways. For instance, it can act as a Bronsted base, accepting a hydron from a donor . The compound’s interactions with biological molecules and its potential therapeutic effects are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
- 1-(3,4-Dimethoxyphenyl)methyl-1,2,3,4-tetrahydro-6,7-dimethoxyisoquinoline
- Tetrahydropapaverine
Uniqueness
1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-2-propyl-1,2,3,4-tetrahydroisoquinoline is unique due to its specific structural modifications, such as the presence of multiple methoxy groups and a propyl substituent. These modifications contribute to its distinct chemical and biological properties, differentiating it from other similar compounds .
Propriétés
Numéro CAS |
65700-38-1 |
|---|---|
Formule moléculaire |
C23H31NO4 |
Poids moléculaire |
385.5 g/mol |
Nom IUPAC |
1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-propyl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C23H31NO4/c1-6-10-24-11-9-17-14-22(27-4)23(28-5)15-18(17)19(24)12-16-7-8-20(25-2)21(13-16)26-3/h7-8,13-15,19H,6,9-12H2,1-5H3 |
Clé InChI |
HXVWWPSVYMTSQW-UHFFFAOYSA-N |
SMILES canonique |
CCCN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



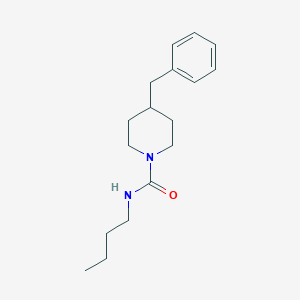
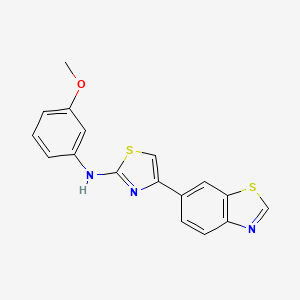
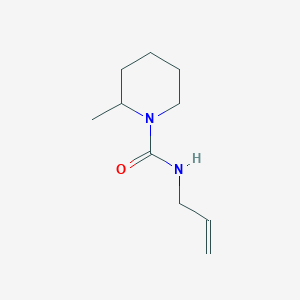
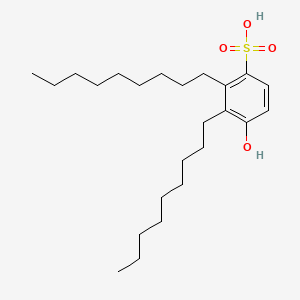
![Methyl [(dimethylamino)(phenyl)boranyl]acetate](/img/structure/B14481688.png)
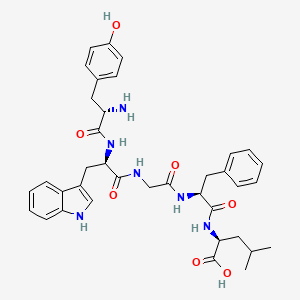
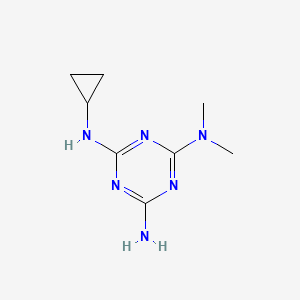
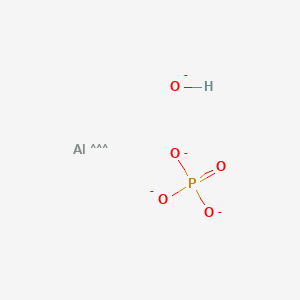
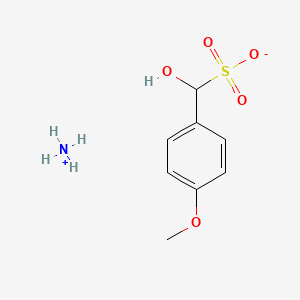
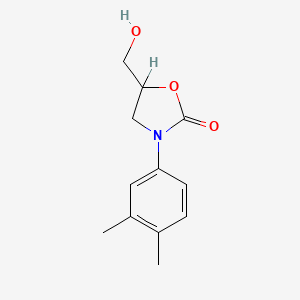
![4-{[(3-Ethylpent-1-yn-3-yl)amino]methyl}-1,3-dioxolan-2-one](/img/structure/B14481735.png)
